molecular formula C18H18FN3O4S B2478316 N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide CAS No. 682762-94-3

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide

Cat. No.: B2478316
CAS No.: 682762-94-3
M. Wt: 391.42
InChI Key: MTYSIDUVAKUTAF-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets

Preparation Methods

The synthesis of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis followed by N-alkylation . The Fischer indole synthesis is a well-known method for constructing indole rings, which involves the reaction of aryl hydrazines with ketones under acidic conditions. The subsequent N-alkylation step introduces the ethyl group at the nitrogen atom of the indole ring .

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The indole ring allows the compound to bind to various receptors and enzymes, influencing biological pathways . For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide include other indole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O4S/c1-11-3-5-14(22(23)24)10-18(11)27(25,26)20-8-7-15-12(2)21-17-6-4-13(19)9-16(15)17/h3-6,9-10,20-21H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYSIDUVAKUTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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